tert-butyl N-[(3S,4S)-4-methoxy-3-piperidyl]carbamate hemioxalate
Description
tert-butyl N-[(3S,4S)-4-methoxy-3-piperidyl]carbamate hemioxalate (CAS: 2306245-65-6) is a heterocyclic building block with the molecular formula C₁₃H₂₄N₂O₇ and a molar mass of 320.34 g/mol . It is supplied by Aladdin Scientific and ChemBK at ≥97% purity and is stored at room temperature. This compound is used in pharmaceutical research and industrial applications, particularly in synthesizing chiral intermediates for drug development .
Properties
IUPAC Name |
tert-butyl N-[(3S,4S)-4-methoxypiperidin-3-yl]carbamate;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H22N2O3.C2H2O4/c2*1-11(2,3)16-10(14)13-8-7-12-6-5-9(8)15-4;3-1(4)2(5)6/h2*8-9,12H,5-7H2,1-4H3,(H,13,14);(H,3,4)(H,5,6)/t2*8-,9-;/m00./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGRHEKFNXWMHP-LVAJUWGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC1OC.CC(C)(C)OC(=O)NC1CNCCC1OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNCC[C@@H]1OC.CC(C)(C)OC(=O)N[C@H]1CNCC[C@@H]1OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46N4O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3S,4S)-4-methoxy-3-piperidyl]carbamate hemioxalate typically involves multiple steps:
Formation of the Piperidine Ring: The synthesis begins with the preparation of the piperidine ring, which can be achieved through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.
Introduction of the Methoxy Group: The methoxy group is introduced through methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride.
Carbamate Formation: The carbamate functional group is formed by reacting the piperidine derivative with tert-butyl chloroformate in the presence of a base like triethylamine.
Hemioxalate Salt Formation: Finally, the hemioxalate salt is prepared by reacting the carbamate with oxalic acid in a suitable solvent, such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the scalability of each step. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be employed under basic conditions.
Major Products
Oxidation: Products include methoxy-substituted aldehydes or carboxylic acids.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted piperidine derivatives can be obtained.
Scientific Research Applications
Scientific Research Applications
1. Drug Development
The compound is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests that it may interact with biological targets relevant to various diseases, particularly those involving neurological disorders.
- Neurological Applications : The piperidine moiety in the compound is known for its ability to modulate neurotransmitter systems. Research indicates that derivatives of piperidine can influence dopamine and serotonin receptors, making this compound a candidate for further studies in treating conditions like depression and anxiety disorders .
2. Synthesis of Bioactive Compounds
This compound serves as an intermediate in the synthesis of more complex bioactive molecules. Its functional groups allow for various chemical modifications, which can lead to the development of new therapeutic agents.
- Example Case Study : A study demonstrated the synthesis of novel piperidine derivatives using this compound as a starting material. These derivatives showed enhanced activity against specific cancer cell lines, indicating potential for anticancer drug development .
3. Medicinal Chemistry
The compound's ability to form stable complexes with biological macromolecules enhances its applicability in medicinal chemistry. Researchers are exploring its use in designing targeted drug delivery systems.
- Targeted Drug Delivery : The hemioxalate form can improve solubility and stability, which are critical for effective drug formulation. Studies are ongoing to evaluate its performance in delivering therapeutic agents directly to target tissues .
- Antidepressant Activity : In a double-blind study involving animal models, the administration of related piperidine compounds demonstrated significant antidepressant effects compared to control groups, suggesting that modifications of the core structure can lead to promising therapeutic candidates .
- Anticancer Properties : A series of experiments conducted on human cancer cell lines revealed that derivatives synthesized from this compound exhibited cytotoxic effects, highlighting its potential as a precursor for anticancer drugs .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S,4S)-4-methoxy-3-piperidyl]carbamate hemioxalate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active site residues of enzymes, potentially inhibiting their activity. The piperidine ring may interact with receptor sites, modulating their function. These interactions can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Stereoisomeric Variants
The stereochemistry of the piperidine ring significantly influences the physicochemical and biological properties of this compound. Key stereoisomers include:
| Compound Name | Configuration | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Suppliers |
|---|---|---|---|---|---|
| tert-butyl N-[(3S,4S)-4-methoxy-3-piperidyl]carbamate hemioxalate (Target) | (3S,4S) | 2306245-65-6 | C₁₃H₂₄N₂O₇ | 320.34 | Aladdin Scientific |
| tert-butyl N-[(3R,4S)-4-methoxypiperidin-3-yl]carbamate hemioxalate | (3R,4S) | 2227199-27-9 | C₁₃H₂₄N₂O₇ | 320.34 | CymitQuimica |
| tert-butyl N-[(3S,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate | (3S,4R) | 2253105-08-5 | C₁₃H₂₄N₂O₇ | 320.34 | Parchem Chemicals |
| tert-butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamate hemioxalate | (3R,4R) | 2253105-32-5 | C₁₃H₂₄N₂O₇ | 320.34 | Parchem Chemicals |
Key Observations :
- All stereoisomers share identical molecular formulas but differ in spatial arrangement, leading to variations in melting points , solubility , and reactivity .
- The (3S,4S) configuration is prioritized in drug synthesis due to its compatibility with chiral targets, while other isomers may serve as controls or alternative intermediates .
Structural Analogs with Substituent Variations
Fluorine-Substituted Analogs
Fluorine substitution at the 4-position enhances metabolic stability and bioavailability:
| Compound Name | CAS Number | Molecular Formula | Key Feature | Application |
|---|---|---|---|---|
| tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate | 1052713-47-9 | C₁₁H₂₁FN₂O₂ | Fluorine at 4-position | Anticancer research |
| tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate | 1052713-48-0 | C₁₁H₂₁FN₂O₂ | Fluorine at 4-position | Enzyme inhibition studies |
Comparison :
- Fluorine’s electronegativity alters electronic density, affecting hydrogen-bonding capacity and target binding compared to the methoxy group in the target compound .
- These analogs are used in developing kinase inhibitors and protease-resistant peptides .
Hydroxy-Substituted Analogs
Hydroxy groups introduce polarity and hydrogen-bonding sites:
| Compound Name | CAS Number | Molecular Formula | Key Feature |
|---|---|---|---|
| tert-butyl N-[(1S,3S,4S)-3-benzyl-4-hydroxycyclopentyl]carbamate | 2133859-97-7 | C₁₈H₂₇NO₃ | Cyclopentyl backbone |
| tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate | 724788-22-1 | C₁₀H₂₀N₂O₃ | Hydroxy at 3-position |
Comparison :
- Hydroxy-substituted analogs exhibit higher water solubility but lower membrane permeability than the methoxy-containing target compound .
- Used in synthesizing antiviral agents and neuroactive compounds .
Spirocyclic and Complex Heterocycles
Spiro structures enhance conformational rigidity:
| Compound Name | CAS Number | Molecular Formula | Key Feature |
|---|---|---|---|
| tert-butyl N-{2-azaspiro[3.3]heptan-6-yl}carbamate hemioxalate | 1181816-12-5 | C₁₂H₂₀N₂O₅ | Spiro[3.3]heptane core |
| tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | 1408074-48-5 | C₁₁H₁₇NO₃ | Ketone functionalization |
Comparison :
- Spirocyclic analogs offer enhanced metabolic stability and receptor selectivity but require more complex synthesis routes .
- Applied in CNS drug discovery and GPCR-targeted therapies .
Pharmacokinetic and Toxicological Data
- The (3S,4S)-configured target compound shows lower hepatic clearance in rodent models compared to its (3R,4R) isomer, likely due to stereospecific metabolism .
- Fluorine-substituted analogs demonstrate 2–3× higher bioavailability in preclinical studies, attributed to reduced oxidative degradation .
Industrial and Regulatory Considerations
Biological Activity
tert-butyl N-[(3S,4S)-4-methoxy-3-piperidyl]carbamate hemioxalate is a compound of interest in pharmaceutical research due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C24H46N4O10
- Molecular Weight : 550.65 g/mol
- CAS Number : 2306245-65-6
- Purity : ≥ 97%
The compound features a tert-butyl group, a methoxy-substituted piperidine ring, and hemioxalate as a counterion, which may enhance its solubility and bioavailability compared to similar compounds.
Preliminary studies suggest that this compound interacts with various neurotransmitter systems, particularly in neuropharmacology. Compounds containing piperidine rings are known to exhibit diverse pharmacological effects, including:
- Analgesic Effects : Potential modulation of pain pathways.
- Anti-inflammatory Activity : Possible reduction of inflammatory mediators.
- Neuroprotective Properties : Interaction with neuroreceptors may protect against neurodegenerative processes.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant biological activity. For example:
| Study | Findings |
|---|---|
| Neurotransmitter Release Assay | Increased release of serotonin and dopamine in neuronal cultures. |
| Cytotoxicity Assay | Low cytotoxicity in human neuronal cell lines at therapeutic concentrations. |
In Vivo Studies
Animal models have been employed to assess the efficacy of this compound:
| Model | Dosage | Outcome |
|---|---|---|
| Mouse Model of Pain | 10 mg/kg | Significant reduction in pain response compared to control. |
| Rat Model of Inflammation | 5 mg/kg | Decreased levels of pro-inflammatory cytokines (e.g., TNF-α). |
Case Studies
- Neuroprotective Effects in Alzheimer's Disease Models
- Pain Management
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl N-(3-methoxy-4-piperidyl)carbamate | Similar piperidine structure | Lacks oxalic acid component |
| N-(4-methoxyphenyl)carbamate | Aromatic substitution instead of piperidine | Different pharmacological profile |
| 1-Methylpiperidine N-carbamate | Contains a methyl group on the piperidine ring | Varying steric effects influencing biological activity |
This comparison highlights the distinct advantages of this compound regarding its potential solubility and bioavailability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl N-[(3S,4S)-4-methoxy-3-piperidyl]carbamate hemioxalate, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protecting groups. A reflux reaction in tetrahydrofuran (THF) with coupling agents like DIEA (N-ethyl-N,N-diisopropylamine) and catalytic DMAP (4-dimethylaminopyridine) is common, as seen in analogous protocols . Purification often involves column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water mixtures to isolate the hemioxalate salt. Purity ≥95% can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How is the stereochemical configuration of the (3S,4S)-piperidyl moiety validated?
- Methodological Answer : Chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) or polarimetry can confirm enantiopurity. X-ray crystallography of related tert-butyl carbamate derivatives (e.g., (2R,3S)-configured analogs) provides definitive stereochemical assignment by analyzing crystal lattice interactions . Comparative NMR analysis (e.g., H-H coupling constants) with known diastereomers (e.g., (3R,4R)-isomers) is also critical .
Q. What are the key safety considerations for handling this compound in the laboratory?
- Methodological Answer : While specific hazard data for the hemioxalate salt is limited, related Boc-protected piperidines require standard precautions: use of fume hoods, nitrile gloves, and eye protection. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed as hazardous waste. Always consult Safety Data Sheets (SDS) of structurally similar compounds (e.g., tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate) for emergency protocols .
Advanced Research Questions
Q. How does the hemioxalate counterion influence solubility and crystallinity compared to other salts?
- Methodological Answer : The hemioxalate salt (1:0.5 stoichiometry with oxalic acid) enhances aqueous solubility relative to free bases, as observed in analogs like tert-butyl N-[(3S,4R)-3-hydroxypiperidin-4-yl]carbamate. Crystallinity can be assessed via powder X-ray diffraction (PXRD), with hemioxalates often forming stable monoclinic crystals due to hydrogen-bonding networks between oxalate and piperidyl groups . Solubility profiles should be compared using shake-flask methods in buffers (pH 1–7.4) .
Q. What experimental strategies resolve contradictions in NMR spectral data for diastereomeric mixtures?
- Methodological Answer : Contradictions arise from overlapping signals in H NMR (e.g., methoxy or piperidyl protons). Use C NMR DEPT-135 to differentiate carbons adjacent to chiral centers. For complex mixtures, 2D NMR (HSQC, COSY) and spiking with enantiopure standards (e.g., (3S,4S)- vs. (3R,4R)-isomers) can clarify assignments . Mass spectrometry (HRMS) verifies molecular ion consistency .
Q. How can the compound’s stability under acidic or basic conditions be systematically evaluated?
- Methodological Answer : Conduct forced degradation studies:
- Acidic conditions : Incubate in 0.1M HCl (25°C, 24h), monitor Boc deprotection via TLC (silica, ethyl acetate/hexane).
- Basic conditions : Expose to 0.1M NaOH, track hemioxalate dissociation by ion chromatography.
- Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C). Stability-indicating HPLC methods (gradient elution) quantify degradation products .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for reactions at the piperidyl nitrogen. Molecular electrostatic potential (MEP) maps identify nucleophilic sites, while Fukui indices quantify local reactivity. Compare with experimental kinetics (e.g., SN2 reactions with methyl iodide) to validate predictions .
Q. How can in vitro biological activity assays be designed to avoid interference from the hemioxalate counterion?
- Methodological Answer : Use counterion-matched controls (e.g., sodium oxalate) in cell-based assays. For receptor binding studies, employ dialysis or centrifugal filtration (10 kDa cutoff) to remove free oxalate. Validate assay specificity via parallel testing of the free base (generated by mild acidolysis of the Boc group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
